Desmethylprodine is derived from pethidine and is categorized under opioid analgesics. It is recognized for its ability to bind to opioid receptors in the central nervous system, mimicking the effects of endogenous opioids. The compound has been associated with significant side effects, including central nervous system stimulation, which distinguishes it from other opioids that typically cause sedation .
The synthesis of desmethylprodine involves a multi-step chemical process:
These steps highlight a synthetic route that emphasizes careful control of reaction conditions to avoid unwanted byproducts.
The molecular formula for desmethylprodine is , with a molar mass of approximately 247.34 g/mol. The compound features a piperidine ring substituted with a phenyl group and an ester functional group, which contributes to its pharmacological properties.
Desmethylprodine can undergo several types of chemical reactions:
Desmethylprodine primarily exerts its effects through binding to mu-opioid receptors in the brain and spinal cord. This binding inhibits neurotransmitter release involved in pain transmission, leading to analgesia. Unlike typical opioids, desmethylprodine has been shown to induce central nervous system stimulation rather than sedation, making its action profile unique among opioid analgesics .
These properties suggest that desmethylprodine can penetrate biological membranes effectively while being soluble enough for pharmacological activity .
The systematic exploration of synthetic opioids at Hoffmann-La Roche in the 1940s marked a strategic shift from plant-derived analgesics. Albert Ziering and John Lee pioneered this effort, aiming to develop analgesics with reduced addiction potential compared to morphine. Their 1947 Journal of Organic Chemistry publication first documented the synthesis of desmethylprodine (MPPP) through a two-step process:
Pharmacological screening in rats revealed MPPP’s potent analgesic properties—approximately 70% of morphine’s potency and 30× greater than pethidine. Despite promising efficacy, Roche abandoned clinical development due to:
Table 1: Key Properties of Desmethylprodine vs. Contemporary Opioids
Property | Desmethylprodine | Morphine | Pethidine | |
---|---|---|---|---|
Relative Potency (Morphine=1) | 0.7 | 1 | 0.1 | |
Chemical Class | Piperidine-derived | Phenanthrene | Phenylpiperidine | |
Synthetic Complexity | Moderate | High (natural extraction) | Low | |
Optical Isomerism | None | Present | Present | [1] [6] |
Desmethylprodine exemplifies reversed ester isomerization—a deliberate structural modification of pethidine (meperidine). While pethidine features a methylpiperidine carboxylate ester (4-ethoxycarbonyl-1-methyl-4-phenylpiperidine), desmethylprodine reverses this to a 4-propionyloxy configuration. This "reversed ester" strategy yielded critical insights:
Ziering and Lee’s work spawned derivative development:
Table 2: Structural Comparison of Pethidine and Desmethylprodine Analogues
Compound | R1 | R2 | Optical Isomers | MOR Agonist Activity | |
---|---|---|---|---|---|
Pethidine | CO₂C₂H₅ | CH₃ | No | ++ | |
Desmethylprodine | OC(O)C₂H₅ | CH₃ | No | +++ | |
α-Prodine | OC(O)CH₃ | CH₃ | αR, αS | ++++ | |
N-Phenethyl MPPP | OC(O)C₂H₅ | CH₂CH₂C₆H₅ | No | ++++ | [1] [9] |
Desmethylprodine’s non-scheduled status until the 1970s enabled its emergence as a designer opioid. Illicit synthesis typically followed Ziering and Lee’s route but with critical deviations:
Kidston’s self-administration caused acute parkinsonism, revealing MPTP’s neurotoxicity. By 1982, contaminated "synthetic heroin" in California caused clusters of Parkinsonism cases, confirming epidemiological significance. Forensic analysis of seized samples identified three recurring flaws:
Table 3: Timeline of Desmethylprodine’s Illicit Use and Regulatory Response
Year | Event | Consequence | |
---|---|---|---|
1947 | First synthesis by Ziering & Lee (Hoffmann-La Roche) | Pharmaceutical patent filed | |
1976 | Barry Kidston’s contaminated MPPP synthesis | First MPTP-induced Parkinsonism case identified | |
1979 | Kidston’s autopsy published | MPTP/Substantia nigra link established | |
1982 | "Frozen addicts" outbreak in California | 6 cases linked to MPPP/MPTP contamination | |
1984 | DEA emergency scheduling | MPPP placed in Schedule I (US) | [1] [3] [7] |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: